molecular formula C19H20N2O6 B3506531 methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate

methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate

Cat. No.: B3506531
M. Wt: 372.4 g/mol
InChI Key: LAJNRUXAUPQDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester linked to a glycyl group and a 3,4-dimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using cost-effective and high-yielding methods. The use of boron reagents in Suzuki–Miyaura coupling is particularly advantageous for industrial applications due to the stability and environmental benignity of these reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester, glycyl group, and 3,4-dimethoxyphenyl moiety makes it particularly versatile for various applications.

Properties

IUPAC Name

methyl 2-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-25-15-9-8-12(10-16(15)26-2)18(23)20-11-17(22)21-14-7-5-4-6-13(14)19(24)27-3/h4-10H,11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJNRUXAUPQDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.